5-Bromo-6-chloro-3-iodopyridin-2-amine
Overview
Description
5-Bromo-6-chloro-3-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrClIN2 and a molecular weight of 333.35 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-iodopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine followed by amination. For instance, the bromination and chlorination of pyridine can be achieved using bromine and chlorine reagents under controlled conditions. The iodination step can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
5-Bromo-6-chloro-3-iodopyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-3-iodopyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound’s unique structure allows it to participate in various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodopyridin-2-amine
- 6-Chloro-2-fluoro-3-iodopyridine
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
Uniqueness
5-Bromo-6-chloro-3-iodopyridin-2-amine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure makes it a valuable compound for designing novel molecules with enhanced properties .
Properties
IUPAC Name |
5-bromo-6-chloro-3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClIN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDRNBLKAWYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744287 | |
Record name | 5-Bromo-6-chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207625-23-7 | |
Record name | 5-Bromo-6-chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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